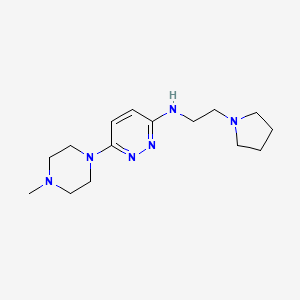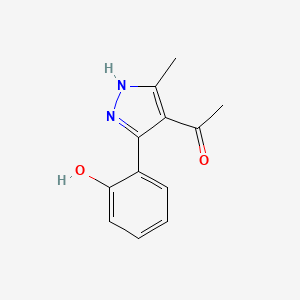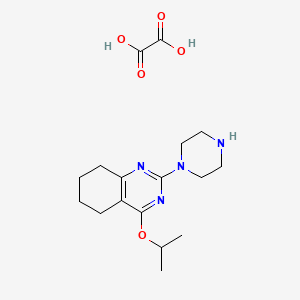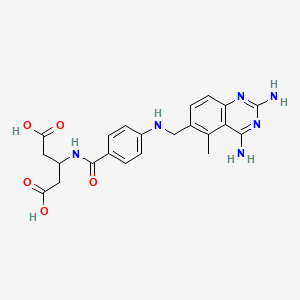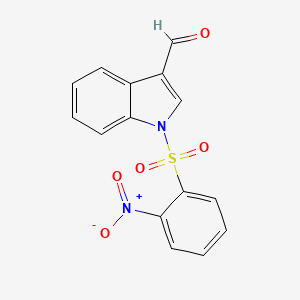
1-(2-Nitrobenzene-1-sulfonyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound features a sulfonyl group attached to a nitrophenyl ring and an indole moiety, making it a valuable intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
The synthesis of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2-nitrobenzenesulfonyl chloride with indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the sulfonyl chloride by the indole moiety. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Analyse Des Réactions Chimiques
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, alcohols, and substituted indoles.
Applications De Recherche Scientifique
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in proteins. The indole moiety can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde can be compared with other sulfonyl-indole derivatives, such as:
1-((2-Nitrophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of an indole ring.
1-((2-Nitrophenyl)sulfonyl)-1H-pyrrolo[3,2-b]pyridine-6-carboxamide: Contains a pyrrolo[3,2-b]pyridine ring, offering different electronic and steric properties.
The uniqueness of 1-((2-Nitrophenyl)sulfonyl)-1H-indole-3-carbaldehyde lies in its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
833436-61-6 |
|---|---|
Formule moléculaire |
C15H10N2O5S |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-9-16(13-6-2-1-5-12(11)13)23(21,22)15-8-4-3-7-14(15)17(19)20/h1-10H |
Clé InChI |
QSJYZMQSNUOUQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
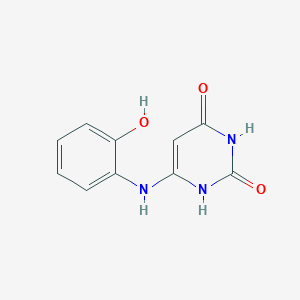
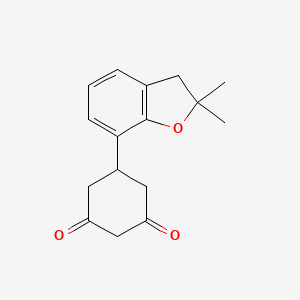
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
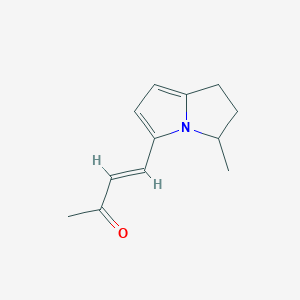
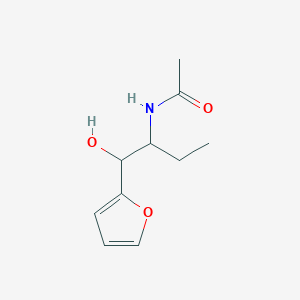
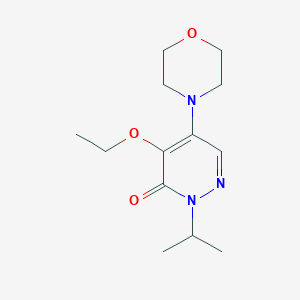
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
